![molecular formula C10H10F2INO B2581613 3-(2,6-Difluoro-4-iodophenyl)morpholine CAS No. 1337397-84-8](/img/structure/B2581613.png)
3-(2,6-Difluoro-4-iodophenyl)morpholine
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Description
3-(2,6-Difluoro-4-iodophenyl)morpholine is a chemical compound with the molecular formula C10H10F2INO and a molecular weight of 325.1 . It is used in scientific research due to its valuable properties.
Molecular Structure Analysis
The InChI code for 3-(2,6-Difluoro-4-iodophenyl)morpholine is 1S/C10H10F2INO/c11-7-3-6(13)4-8(12)10(7)9-5-15-2-1-14-9/h3-4,9,14H,1-2,5H2 .Physical And Chemical Properties Analysis
3-(2,6-Difluoro-4-iodophenyl)morpholine has a molecular weight of 325.1 .Scientific Research Applications
Synthetic Applications and Chemical Reactions
- A study on the Simple Route to Adducts of (Amino)(aryl)carbene with Phosphorus Pentafluoride explores the reaction mechanism involving morpholine derivatives, highlighting its utility in synthesizing complex carbene adducts. This research provides insights into the fluorination reactions and structural determination of reaction products through X-ray studies (Guzyr et al., 2013).
Material Science and Luminescent Properties
- Research on AIE-active Ir(III) complexes with tunable emissions, mechanoluminescence, and their application for data security protection demonstrates the synthesis and spectroscopic study of heteroleptic cationic Ir(III) complexes involving morpholine. These complexes exhibit dual-emission properties and aggregation-induced emissions, which are valuable for developing smart luminescent materials for data security (Song et al., 2016).
Pharmacological Research
- A study on Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs for topical drug delivery investigates morpholine derivatives as potential prodrugs for enhancing the permeation of naproxen through the skin. This research highlights the synthesis, evaluation, and potential of morpholine derivatives in improving drug delivery systems (Rautio et al., 2000).
Chemical Structure and Reactivity
- Modulation of the antibiotic activity against multidrug-resistant strains of 4-(phenylsulfonyl) morpholine explores the antimicrobial properties and modulating activity of morpholine derivatives against various microorganisms, showcasing its potential in addressing antibiotic resistance (Oliveira et al., 2015).
Environmental Applications
- The Direct cupration of fluoroform study presents a novel reaction involving the cupration of fluoroform, utilizing morpholine derivatives. This research offers a new method for the introduction of the trifluoromethyl group into organic molecules, which could have implications for environmental chemistry (Zanardi et al., 2011).
properties
IUPAC Name |
3-(2,6-difluoro-4-iodophenyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2INO/c11-7-3-6(13)4-8(12)10(7)9-5-15-2-1-14-9/h3-4,9,14H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTQHOWINJPKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=C(C=C(C=C2F)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Difluoro-4-iodophenyl)morpholine |
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